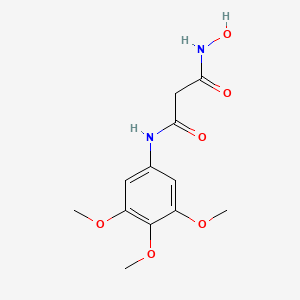
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxyphenylacetic acid, which undergoes a series of reactions including esterification, amidation, and hydroxylamine addition. The reaction conditions often involve the use of reagents such as carbodiimides for coupling reactions and hydroxylamine hydrochloride for the formation of the hydroxamic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting enzymes and proteins, making it useful in studying biological pathways.
Medicine: It has been investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3,4,5-Trimethoxyphenyl-carbamoyl-acetohydroxamic acid is unique due to its combination of the trimethoxyphenyl group with a carbamoyl and hydroxamic acid moiety. This structure provides a unique set of properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65051-19-6 |
|---|---|
Fórmula molecular |
C12H16N2O6 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
N'-hydroxy-N-(3,4,5-trimethoxyphenyl)propanediamide |
InChI |
InChI=1S/C12H16N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13-10(15)6-11(16)14-17/h4-5,17H,6H2,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
ZMFPNNHOAMMEKY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
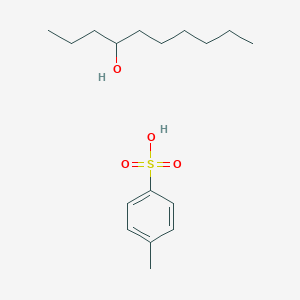
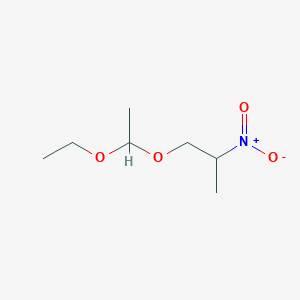
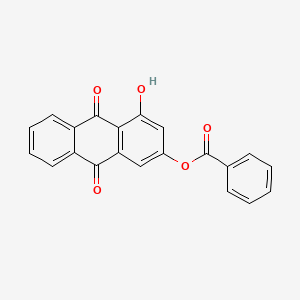
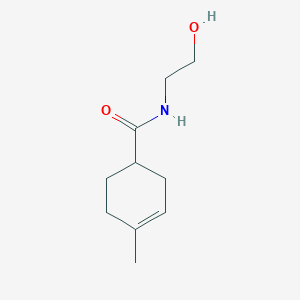

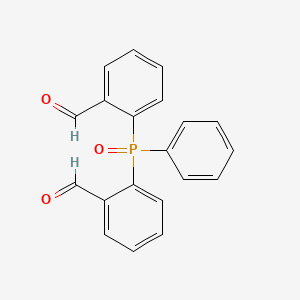
![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)

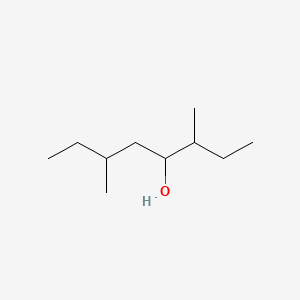
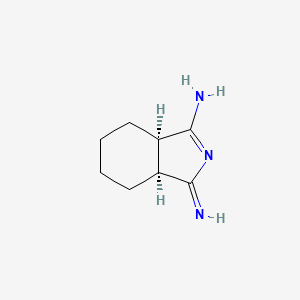

propanedioate](/img/structure/B14486103.png)
